molecular formula C16H21N3O3S B2780012 1-[(3,4-dimethoxyphenyl)methyl]-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea CAS No. 1421584-82-8

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B2780012
CAS No.: 1421584-82-8
M. Wt: 335.42
InChI Key: RTWITEFHYRPFSC-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV-1 Activity

A study highlighted the design, synthesis, and evaluation of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. The investigation revealed that certain compounds exhibited good-to-moderate activities against HIV-1, providing a foundation for further development in anti-HIV-1 agents (Sakakibara et al., 2015).

N-Protecting Group in Chemical Synthesis

The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in the synthesis of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This application underscores the versatility of the 3,4-dimethoxybenzyl moiety in synthetic organic chemistry, facilitating smooth elimination under specific conditions (Grunder-Klotz & Ehrhardt, 1991).

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds has explored their biological activities, including DNA protective ability and antimicrobial activity. These findings suggest the potential of such compounds in therapeutic applications, emphasizing the structural importance of the thiazole and dimethoxybenzyl components (Gür et al., 2020).

Herbicide Action

Studies on the molecular structure and photodegradation of certain urea derivatives have provided insights into their use as herbicides. The understanding of their crystal structure and reactivity under light exposure is crucial for optimizing their efficacy and environmental compatibility (Mereiter, 2011).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-10-15(23-11(2)19-10)9-18-16(20)17-8-12-5-6-13(21-3)14(7-12)22-4/h5-7H,8-9H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWITEFHYRPFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.